N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3/c18-11-2-4-12(5-3-11)20-16-15(21-23-22-16)17(24)19-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGGTXZLRYGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amines and carboxylic acids to form the triazole structure. Various methodologies have been reported in literature, including microwave-assisted synthesis and traditional reflux methods. The compound's structure is confirmed through spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The synthesized derivatives demonstrated IC50 values ranging from 1.1 μM to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- HCT-116 (Colon Cancer) : Similar trends were observed with IC50 values supporting the anticancer potential of these compounds .
The mechanism of action is often linked to the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Escherichia coli : Compounds exhibited good inhibition rates.
- Staphylococcus aureus : Significant antimicrobial effects were observed .
The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of synthesized triazole derivatives on MCF-7 and HepG2 cell lines. The results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 1.1 |
| 10 | HCT-116 | 2.6 |
| 11 | HepG2 | 1.4 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various triazole derivatives against common pathogens. The results are summarized as follows:
| Pathogen | Compound | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 6 | 15 |
| Staphylococcus aureus | 9 | 18 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : This leads to impaired DNA synthesis in cancer cells.
- Cell Membrane Disruption : In microbial cells, the compound interferes with membrane integrity and function.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of the compound allows it to interact with biological targets involved in cancer cell proliferation and survival.
Case Study:
A study published in 2022 investigated the synthesis of molecular hybrids containing triazole and sulfonamide fragments. These compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116, MCF-7, and HeLa. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that modifications to the triazole structure could enhance efficacy against specific cancer types .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15.2 |
| Compound B | MCF-7 | 22.5 |
| Compound C | HeLa | 18.0 |
Antifungal Properties
The compound has also been explored for its antifungal properties, particularly against strains of Candida species. Research indicates that derivatives of triazole can inhibit fungal growth effectively.
Case Study:
A study synthesized novel pyridine-sulfonamide derivatives with triazole substituents and tested them against various Candida strains. The findings showed that several compounds had minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole, indicating a promising antifungal profile .
Table 2: Antifungal Activity Against Candida Species
| Compound ID | Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | ≤ 25 |
| Compound E | Rhodotorula mucilaginosa | ≤ 20 |
Enzyme Inhibition
Another significant application of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is its role as an enzyme inhibitor. It has shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
Case Study:
In a comparative study on hydrazinecarboxamides related to triazole structures, compounds were screened for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Some derivatives demonstrated IC50 values lower than established drugs like rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
Table 3: Enzyme Inhibition Data
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| Compound F | Acetylcholinesterase | 27.04 |
| Compound G | Butyrylcholinesterase | 58.01 |
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and what are their yield optimization challenges?
The synthesis typically involves a multi-step process starting with the formation of the 1,2,3-triazole core via azide-alkyne cycloaddition. For example, derivatives with benzylic 1,3-benzodioxole substituents (e.g., compound 3e in ) are synthesized by condensing 1,3-benzodioxol-5-ylmethylamine with a pre-formed triazole intermediate. Key challenges include controlling regioselectivity during cycloaddition and optimizing purification steps due to the compound’s low solubility in aqueous systems. Reaction conditions (e.g., solvent polarity, temperature) must be rigorously controlled to avoid side products .
Q. How can the structural integrity of this compound be validated during synthesis?
Characterization methods include:
- 1H/13C-NMR : To confirm substituent positions and aromatic proton environments. For example, benzylic protons in the 1,3-benzodioxole group appear as distinct doublets (δ ~4.5–5.0 ppm) .
- X-ray crystallography : Programs like SHELXL ( ) refine crystal structures, validating bond lengths/angles and detecting conformational isomerism.
- HPLC-MS : Ensures purity (>95%) and molecular ion consistency with the expected formula (C₁₈H₁₅FN₄O₃, MW 354.34 g/mol) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
Initial screening should focus on enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or radioactive labeling. For example, triazole carboxamides often exhibit selective inhibition of metalloenzymes due to their chelating properties. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on HEK-293 cells) are critical to establish therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Discrepancies may arise from variations in:
- Assay conditions : Buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or enzyme-cofactor interactions.
- Cellular permeability : Low solubility (common in triazole derivatives, ) may reduce intracellular bioavailability. Use solubilizing agents (e.g., cyclodextrins) or pro-drug strategies.
- Metabolic interference : Liver microsome assays (e.g., CYP450 inhibition) can identify off-target effects .
Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic properties?
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. bromophenyl in ) with logP and solubility.
- Molecular docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., COX-2, HDACs) using crystal structures from the PDB.
- ADMET prediction (SwissADME) : Prioritize derivatives with improved oral bioavailability and reduced hepatotoxicity .
Q. How can crystallographic data (e.g., twinning or disorder) be addressed during structural refinement?
SHELXL ( ) offers tools for handling:
- Twinning : Use the TWIN command with HKLF5 data format to refine twin laws.
- Disordered moieties : Apply PART and SUMP restraints to model alternative conformers. Validate with R₁ and wR₂ convergence (<5% discrepancy) .
Q. What mechanistic studies are needed to elucidate this compound’s mode of action?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to target enzymes.
- Kinetic isotope effects (KIE) : Differentiate between covalent and non-covalent inhibition mechanisms.
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Methodological Recommendations
- Synthetic Protocol Validation : Replicate published procedures (e.g., ) with strict inert atmosphere control to prevent azide decomposition.
- Data Reproducibility : Use orthogonal analytical techniques (e.g., IR for carbonyl verification, TGA for thermal stability) alongside NMR/LC-MS.
- Collaborative Tools : Leverage crystallography suites (WinGX, ) for collaborative refinement and CIF deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
